Pafolacianine

Fluorescence-guided surgery Intraoperative molecular imaging Lung cancer

Procure Pafolacianine for research and development in fluorescence-guided surgery. This FRα-targeted NIR agent (Kd ~1 nM) offers unmatched specificity and is FDA-approved as Cytalux for ovarian and lung cancer. No generic alternative exists, with robust IP protection. Ideal for academic centers investigating intraoperative molecular imaging across FRα-expressing malignancies. Single-source API.

Molecular Formula C61H67N9O17S4
Molecular Weight 1326.5 g/mol
CAS No. 1628423-76-6
Cat. No. B10815510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePafolacianine
CAS1628423-76-6
Molecular FormulaC61H67N9O17S4
Molecular Weight1326.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)CC(C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C
InChIInChI=1S/C61H67N9O17S4/c1-60(2)46-33-44(90(81,82)83)22-24-49(46)69(28-5-7-30-88(75,76)77)51(60)26-16-38-10-9-11-39(17-27-52-61(3,4)47-34-45(91(84,85)86)23-25-50(47)70(52)29-6-8-31-89(78,79)80)54(38)87-43-20-12-37(13-21-43)32-48(58(73)74)66-56(71)40-14-18-41(19-15-40)63-35-42-36-64-55-53(65-42)57(72)68-59(62)67-55/h12-27,33-34,36,48H,5-11,28-32,35H2,1-4H3,(H9-,62,63,64,66,67,68,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86)/t48-/m0/s1
InChIKeyPDXNSXLPXJFETD-DYVQZXGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pafolacianine (Cytalux) Procurement: Technical Overview of the First FDA-Approved Targeted Fluorescent Imaging Agent for Intraoperative Cancer Detection


Pafolacianine (CAS 1628423-76-6), commercially available as Cytalux, is a folate analog conjugated to the near-infrared (NIR) cyanine dye S0456 [1]. It functions as a targeted optical imaging agent that binds with high affinity (~1 nM) to folate receptor alpha (FRα), a biomarker overexpressed in multiple epithelial malignancies including ovarian and lung cancers [2]. Upon excitation at 760-785 nm (peak absorption 776 nm), pafolacianine emits fluorescence detectable by NIR imaging systems, enabling real-time intraoperative visualization of FRα-positive lesions [3]. It is currently the only FDA-approved tumor-targeted fluorescent agent indicated as an adjunct for intraoperative identification of malignant lesions in adult patients with ovarian cancer (approved 2021) and pulmonary lesions in patients with known or suspected lung cancer (approved 2022) [4].

Why Generic Pafolacianine Substitution Is Not Possible: Patent Protection and Absence of Therapeutically Equivalent Alternatives


Generic substitution of pafolacianine is currently impossible due to robust intellectual property protection and a complete lack of therapeutically equivalent products. Cytalux (pafolacianine sodium) is protected by six U.S. patents and three FDA regulatory exclusivities, with the earliest potential generic entry not expected until after November 29, 2025, subject to potential pediatric exclusivity extensions [1]. As of 2025, no therapeutically equivalent version of Cytalux is available in the United States, and only one supplier is listed for the active pharmaceutical ingredient [2]. Furthermore, alternative folate receptor-targeted imaging agents such as EC17 (folate-fluorescein) emit in the visible spectrum rather than NIR, resulting in significantly inferior tissue penetration and signal-to-background performance that precludes clinical interchangeability [3]. Non-targeted agents like indocyanine green (ICG) lack molecular specificity for folate receptor-expressing malignancies and are therefore unsuitable substitutes for pafolacianine's intended clinical applications [4].

Pafolacianine Quantitative Differentiation: Head-to-Head Performance Data Against Key Comparators for Procurement Decision Support


Superior Near-Infrared Signal-to-Background Ratio and Tissue Penetration Depth Compared to Folate-Fluorescein (EC17)

Pafolacianine demonstrates significantly enhanced intraoperative imaging performance compared to the folate-fluorescein conjugate EC17, a key comparator FRα-targeted agent. In a direct head-to-head human study of 282 patients undergoing lung cancer resection (71 receiving EC17, 211 receiving pafolacianine), pafolacianine achieved a mean signal-to-background ratio (SBR) of 2.71 for subpleural lesion detection, compared to 1.73 for EC17 (P<0.0001) [1]. The limit of signal detection was 1.8 cm from the pleural surface for pafolacianine versus only 0.3 cm for EC17, representing a six-fold improvement in effective imaging depth [1]. This performance differential is attributed to pafolacianine's NIR emission (peak 793-796 nm) versus EC17's visible spectrum emission (520 nm), which suffers from higher tissue autofluorescence, hemoglobin absorption overlap, and increased photon scattering [2].

Fluorescence-guided surgery Intraoperative molecular imaging Lung cancer

Clinical Sensitivity and Lesion Detection Rate in Phase 3 Ovarian Cancer Trial Versus White Light Inspection

In a Phase 3 multicenter, single-dose, open-label study (NCT03180307) evaluating 109 patients with folate receptor-positive ovarian cancer, pafolacianine with near-infrared fluorescence imaging demonstrated a lesion-level sensitivity of 83% (95% CI: 73.9-89.4%) for detecting ovarian cancer lesions, with a false-positive rate of 32.7% [1]. Compared to conventional white light inspection and palpation alone, pafolacianine enabled the intraoperative identification of additional cancer lesions not otherwise detected or planned for resection in 27-33% of patients [2]. Complete R0 resection was achieved in 62.4% of patients undergoing fluorescence-guided surgery [1]. A pooled meta-analysis of fluorescence-guided surgery studies in ovarian cancer reported a pooled sensitivity of 84% for folate receptor-based agents, with an odds ratio of 1.29 (95% CI: 1.13-1.44) for a change in surgical plan [3].

Ovarian cancer Cytoreductive surgery Fluorescence-guided surgery

High-Affinity Binding to Folate Receptor Alpha Versus Non-Targeted Imaging Agents

Pafolacianine exhibits high-affinity, receptor-specific binding to folate receptor alpha (FRα) with a dissociation constant (KD) of approximately 1 nM in FRα-positive KB human carcinoma cells, as documented across multiple independent sources including DrugCentral, Pharos, and NCATS Inxight [1]. Preclinical studies confirm binding affinity of KD = 10.4 nM in KB cell lines, with saturable binding competitively inhibited by excess folate, confirming receptor specificity [2]. In contrast, the widely used non-targeted fluorescent agent indocyanine green (ICG) lacks any molecular affinity for folate receptors or other cancer-specific biomarkers, functioning instead as a passive vascular and perfusion imaging agent with a short plasma half-life of 120-240 seconds [3]. This mechanistic distinction enables pafolacianine to achieve selective tumor accumulation and sustained fluorescence at the surgical site, whereas ICG cannot differentiate between malignant and benign tissue [4].

Folate receptor alpha Molecular targeting Binding affinity

Clinically Significant Event Rate in Phase 3 Lung Cancer Trial (ELUCIDATE)

The Phase 3 ELUCIDATE trial (NCT04241315) evaluated pafolacianine in 112 patients undergoing thoracic surgery for known or suspected lung cancer, randomized 10:1 to intraoperative molecular imaging (IMI) plus white light versus white light alone [1]. The primary endpoint was clinically significant events (CSEs), defined as: (1) detection of a primary nodule only by NIR imaging; (2) detection of synchronous cancer lesions only by NIR; or (3) identification of a positive margin <10 mm under NIR. One or more CSEs occurred in 53 of 100 patients (53%) in the pafolacianine group, significantly exceeding the prespecified threshold of 10% (P<0.0001) [1]. Specifically, IMI located a primary nodule not found by visualization or palpation in 19 patients (19%), detected 11 synchronous occult lesions in 9 patients (9%)—of which 8 were outside the planned resection field—and identified close margins requiring revision in 38 patients [1]. Additionally, 24% of patients had at least one cancerous lesion detected that was not identified by standard visual or tactile inspection [2].

Lung cancer surgery Intraoperative molecular imaging Clinically significant event

Regulatory Exclusivity and Lack of Therapeutic Equivalents

Pafolacianine (Cytalux) is protected by a robust intellectual property portfolio comprising six U.S. patents and three FDA regulatory exclusivities, with no therapeutically equivalent generic version available in the United States as of 2025 [1]. The earliest date for generic entry is projected to be after November 29, 2025, with potential extension of up to six months if pediatric exclusivity is granted [2]. Pafolacianine is the first and only FDA-approved tumor-targeted fluorescent agent indicated for both ovarian cancer (approved November 2021) and lung cancer (approved December 2022) intraoperative imaging [3]. In contrast, alternative folate receptor-targeted imaging agents such as EC17 (folate-fluorescein) remain investigational and lack FDA approval for any clinical indication [4]. Non-targeted agents like indocyanine green (ICG) are approved for vascular and hepatic imaging but lack the molecular targeting capability required for pafolacianine's specific indications [5].

FDA approval Patent protection Generic availability

Safety Profile: Absence of Phototoxicity and Favorable Tolerability Compared to 5-ALA

Pafolacianine demonstrates a favorable safety profile with no associated phototoxicity, in contrast to 5-aminolevulinic acid (5-ALA), an alternative intraoperative imaging agent used primarily in glioma surgery. Preclinical safety evaluations in rats and dogs demonstrated no phototoxicity or systemic toxicity attributable to pafolacianine [1]. Clinically, pafolacianine does not require patients to be protected from sun or ultraviolet radiation post-operatively, whereas 5-ALA necessitates 24-hour light protection after surgery [2]. Additionally, pafolacianine shows minor side effects—primarily infusion-related reactions including nausea, vomiting, abdominal pain, and flushing—with no associated severe toxicity, whereas 5-ALA has been associated with liver damage, neuropathy, and rare cases of sudden death [2]. A meta-analysis of fluorescence-guided surgery in ovarian cancer reported an acceptable safety profile for pafolacianine with no adverse events requiring intervention, while 5-ALA studies did not report adverse events in that specific indication [3].

Safety Phototoxicity Adverse events

Pafolacianine Optimal Use Cases: Evidence-Based Clinical and Research Applications for Procurement Planning


Intraoperative Detection of Occult Ovarian Cancer Lesions During Cytoreductive Surgery

Pafolacianine is indicated as an adjunct for intraoperative identification of malignant lesions in adult patients with ovarian cancer undergoing cytoreductive surgery. Clinical evidence from a Phase 3 trial demonstrates that pafolacianine with NIR imaging detects ovarian cancer lesions with 83% sensitivity and enables identification of additional malignant lesions not visible under white light in 27-33% of patients [1]. The agent facilitates achievement of complete R0 resection in 62.4% of cases, supporting its use in surgical oncology programs focused on maximizing cytoreduction completeness [1]. Procurement is most appropriate for hospital systems performing high-volume ovarian cancer surgery where intraoperative molecular imaging infrastructure (NIR-capable surgical cameras) is available [2].

Intraoperative Molecular Imaging for Lung Cancer Resection and Margin Assessment

Pafolacianine is FDA-approved for intraoperative identification of malignant and nonmalignant pulmonary lesions in adult patients with known or suspected lung cancer. The Phase 3 ELUCIDATE trial established that pafolacianine-guided IMI yields clinically significant events in 53% of patients, including detection of primary nodules not identified by palpation or white light (19%), synchronous occult lesions (9%), and close surgical margins requiring revision (38%) [3]. The agent's NIR emission enables detection of subpleural lesions up to 1.8 cm in depth, with a mean signal-to-background ratio of 2.71 for adenocarcinoma-spectrum malignancies [4]. This application is particularly valuable for thoracic surgery programs performing minimally invasive (VATS/robotic) resections where tactile feedback is limited, and for patients with ground-glass opacities or small peripheral nodules that are difficult to localize intraoperatively [5].

Fluorescence-Guided Surgery Research in FRα-Positive Solid Tumors

Beyond its approved indications, pafolacianine is actively being investigated in Phase 2 clinical trials for intraoperative imaging in esophageal carcinoma and prostate cancer, both of which frequently overexpress folate receptor alpha [6]. Preclinical studies have also demonstrated widespread FRα expression in pediatric and adolescent solid tumors, suggesting potential investigational applications in pediatric surgical oncology [7]. Research procurement of pafolacianine should be considered by academic medical centers and cancer research institutes conducting investigator-initiated trials of fluorescence-guided surgery, particularly those with existing NIR imaging infrastructure and interest in expanding molecular imaging applications across multiple FRα-expressing tumor types [8]. Note that pafolacianine is not currently indicated for pediatric use, and safety and effectiveness in pediatric patients have not been established [9].

Supply Chain and Procurement Planning for NIR Fluorescence-Guided Surgery Programs

Institutions establishing or expanding fluorescence-guided surgery programs should prioritize pafolacianine procurement based on its unique regulatory status as the only FDA-approved tumor-targeted fluorescent agent. With six U.S. patents and no generic alternatives available until at least late 2025-2026, supply chain planning must account for single-source procurement from On Target Laboratories [10]. Pafolacianine is supplied as a sterile, non-pyrogenic solution for intravenous use, with each vial containing 3.2 mg (2 mg/mL) pafolacianine, administered at 0.025 mg/kg IV within 1-24 hours prior to surgery [11]. Storage requires protection from light, and the product must be used in conjunction with compatible NIR imaging systems operating at 760-785 nm excitation and 790-815 nm emission wavelengths [12]. Procurement decisions should consider compatibility with existing surgical imaging equipment and the need for staff training on fluorescence-guided surgical techniques .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pafolacianine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.